5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole
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Overview
Description
5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted hydrazine with a methyl-substituted phosphine, followed by cyclization to form the triazaphosphole ring. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the triazaphosphole to its corresponding phosphine.
Substitution: The nitrogen and phosphorus atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted triazaphospholes depending on the nucleophile used.
Scientific Research Applications
5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of advanced materials and as a precursor for other functionalized heterocycles.
Mechanism of Action
The mechanism of action of 5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique ring structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the phosphorus atom.
5-Butyl-1-methyl-1H-1,2,3-triazole: Contains a different arrangement of nitrogen atoms in the ring.
BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition.
Uniqueness: 5-Butyl-1-methyl-1H-1,2,4,3-triazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
61821-68-9 |
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Molecular Formula |
C6H12N3P |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-butyl-1-methyl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C6H12N3P/c1-3-4-5-6-7-10-8-9(6)2/h3-5H2,1-2H3 |
InChI Key |
PFNQNZQVMBVUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NP=NN1C |
Origin of Product |
United States |
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